molecular formula C11H21F2N3OSi B14908076 2,2-Difluoro-1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethanamine

2,2-Difluoro-1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethanamine

Cat. No.: B14908076
M. Wt: 277.39 g/mol
InChI Key: QOVRVBHLBISPBD-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethan-1-amine is a fluorinated organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a difluoroethyl group, an imidazole ring, and a trimethylsilyl-ethoxy moiety, making it a versatile building block in synthetic chemistry.

Properties

Molecular Formula

C11H21F2N3OSi

Molecular Weight

277.39 g/mol

IUPAC Name

2,2-difluoro-1-[1-(2-trimethylsilylethoxymethyl)imidazol-4-yl]ethanamine

InChI

InChI=1S/C11H21F2N3OSi/c1-18(2,3)5-4-17-8-16-6-9(15-7-16)10(14)11(12)13/h6-7,10-11H,4-5,8,14H2,1-3H3

InChI Key

QOVRVBHLBISPBD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(N=C1)C(C(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between glyoxal and ammonia or primary amines.

    Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via a nucleophilic substitution reaction using a difluoroethyl halide.

    Attachment of the Trimethylsilyl-Ethoxy Moiety: This step involves the reaction of the imidazole derivative with trimethylsilyl chloride and ethylene oxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the difluoroethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroacetic acid derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds.

Scientific Research Applications

2,2-Difluoro-1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The difluoroethyl group and imidazole ring are key functional groups that enable the compound to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoroethylamine: A simpler analog with similar reactivity but lacking the imidazole and trimethylsilyl-ethoxy groups.

    1-(2,2-Difluoroethyl)-1H-imidazole: Similar structure but without the trimethylsilyl-ethoxy moiety.

    2,2-Difluoro-1-(1H-imidazol-4-yl)ethan-1-amine: Lacks the trimethylsilyl-ethoxy group but retains the imidazole and difluoroethyl functionalities.

Uniqueness

The uniqueness of 2,2-Difluoro-1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethan-1-amine lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trimethylsilyl-ethoxy moiety enhances its solubility and stability, making it a valuable compound in various research and industrial applications.

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